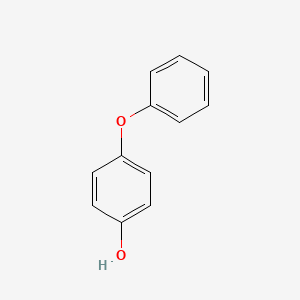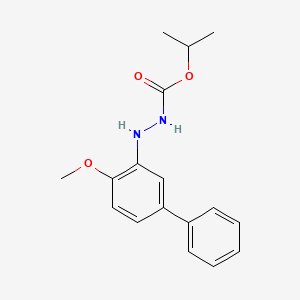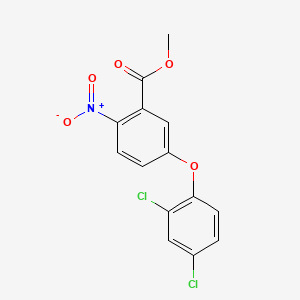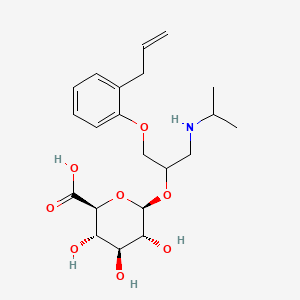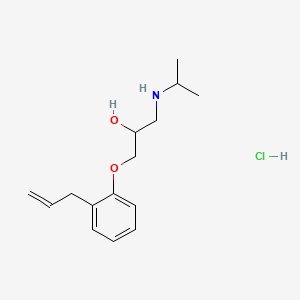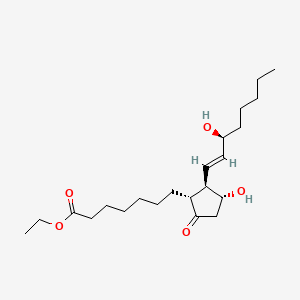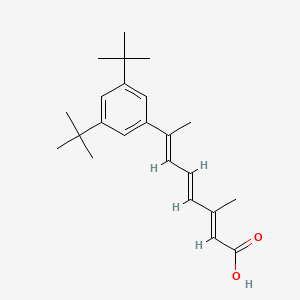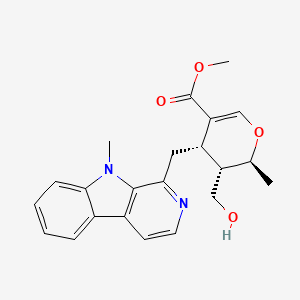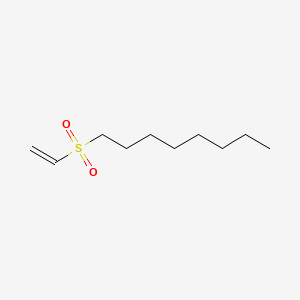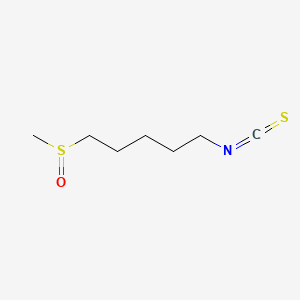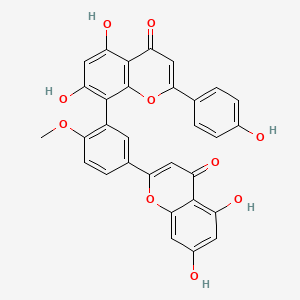
Bilobetin
Overview
Description
Bilobetin is a biflavonoid compound found primarily in the leaves of the Ginkgo biloba tree. It is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities . The molecular formula of this compound is C31H20O10, and it has a molecular weight of 552.47 g/mol .
Mechanism of Action
Target of Action
Bilobetin, a natural compound found in Ginkgo biloba, has been shown to target two key virulence factors of Staphylococcus aureus: the Von Willebrand factor-binding protein (vWbp) and staphylocoagulase (Coa) . These proteins play a crucial role in the pathogenesis of S. aureus infections .
Mode of Action
This compound interacts with its targets (vWbp and Coa) by directly binding to them, inhibiting their ability to induce coagulation . The binding of this compound to these proteins is facilitated by specific residues on vWbp (TYR-6 and TYR-18) and Coa (ALA-190 and ASP-189) .
Biochemical Pathways
aureus . This suggests that this compound may interfere with the coagulation pathway, thereby reducing the virulence of S. aureus .
Pharmacokinetics
It is known that this compound is a component of ginkgo biloba extract (gbe), which has been studied extensively . For instance, it has been reported that after oral administration of 80 mg EGb 761 (a standardized extract of Ginkgo biloba), the half-life was four hours for ginkgolides A and six hours for ginkgolides B . More research is needed to understand the ADME properties of this compound specifically.
Result of Action
This compound has been shown to reduce the virulence of S. aureus by inhibiting the function of vWbp and Coa . In vivo studies have shown that this compound can ameliorate lung tissue damage and inflammation caused by S. aureus, thereby improving the survival of mice . Furthermore, when used as an adjuvant in combination with vancomycin, this compound was more effective in treating a mouse model of pneumonia .
Action Environment
The action of this compound can be influenced by various environmental factors. Ginkgo biloba, the plant from which this compound is derived, is known for its excellent resistance to various environmental conditions . This suggests that this compound may also exhibit stability under a range of conditions.
Biochemical Analysis
Biochemical Properties
Bilobetin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of von Willebrand factor-binding protein and staphylocoagulase, which are key virulence factors in Staphylococcus aureus . The interaction between this compound and these proteins involves direct binding, which inhibits their function without affecting the proliferation of the bacteria . This highlights this compound’s potential as an antimicrobial agent.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines . Additionally, this compound’s antioxidant activity helps in reducing oxidative stress in cells, thereby protecting them from damage . These effects make this compound a promising compound for therapeutic applications in inflammatory and oxidative stress-related conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of von Willebrand factor-binding protein and staphylocoagulase, inhibiting their activity . This binding interaction is facilitated by specific amino acid residues in the proteins, which are essential for the binding of this compound . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under various conditions, maintaining its biological activity over extended periods . Long-term studies have shown that this compound can ameliorate lung tissue damage and inflammation caused by Staphylococcus aureus, thereby improving the survival of mice . These findings suggest that this compound has potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent effect on its biological activities. At lower doses, this compound effectively reduces inflammation and oxidative stress without causing adverse effects . At higher doses, this compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound has been shown to influence glucose metabolism and adipocyte function . It modulates the activity of enzymes involved in glucose uptake and utilization, thereby affecting overall metabolic homeostasis . These interactions highlight this compound’s potential in managing metabolic disorders such as diabetes and obesity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, where it exerts its biological effects . The transport and distribution of this compound are crucial for its therapeutic efficacy, as they determine the concentration of the compound at the target site . Understanding these processes can help in optimizing the delivery and effectiveness of this compound-based therapies.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and the nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments . The subcellular distribution of this compound influences its interaction with biomolecules and its overall biological activity, making it an important factor in its therapeutic potential.
Preparation Methods
Bilobetin can be extracted from Ginkgo biloba leaves using various methods. The most common methods include solvent-based extraction with 70% ethanol, enzyme-assisted extraction, ultrasound-assisted extraction, mechanical-assisted extraction, and chemically assisted extraction . Among these methods, enzyme-assisted and mechanical-assisted extractions have shown higher efficiency in retrieving this compound .
Chemical Reactions Analysis
Bilobetin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
Bilobetin is part of the biflavonoid family, which includes other compounds such as amentoflavone, ginkgetin, isoginkgetin, and sciadopitysin . Compared to these compounds, this compound has shown unique properties, such as dual inhibitory effects on virulence factors of Staphylococcus aureus and protective effects against testicular toxicity . The structural differences among these biflavonoids contribute to their varying pharmacological activities .
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-24-7-4-15(26-12-22(37)29-19(34)9-17(33)10-27(29)40-26)8-18(24)28-20(35)11-21(36)30-23(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEIJEPIYMAGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200095 | |
| Record name | 4'-Monomethylamentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bilobetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
521-32-4 | |
| Record name | Bilobetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Monomethylamentoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Monomethylamentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BILOBETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4UE8X6JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bilobetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
320 °C | |
| Record name | Bilobetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


